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Abstract

SR1001 is a potent and selective synthetic ligand that acts as an inverse agonist for the
Retinoic acid receptor-related Orphan Receptors alpha (RORa) and gamma (RORY).[1][2][3][4]
These nuclear receptors are critical regulators of T helper 17 (TH17) cell differentiation and the
production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] By
binding to the ligand-binding domains of RORa and RORy, SR1001 modulates their interaction
with co-activators and co-repressors, leading to the suppression of target gene transcription.[1]
[2][3][4] This unique mechanism of action makes SR1001 a valuable tool for studying the role
of RORa and RORYy in various physiological and pathological processes, particularly in the
context of autoimmune diseases and inflammation. These application notes provide detailed
protocols for utilizing SR1001 in in vitro cell culture systems to investigate its effects on cell
viability, signaling pathways, and gene expression.

Mechanism of Action

SR1001 functions as an inverse agonist of RORa and RORYy with Ki values of 172 nM and 111
nM, respectively. Its binding to the ligand-binding domain of these receptors induces a
conformational change that diminishes the affinity for coactivators and enhances the affinity for
corepressors. This shift in protein-protein interactions results in the suppression of the
transcriptional activity of RORa and RORYy, thereby inhibiting the expression of their target
genes, including those involved in the TH17 cell lineage.
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Caption: Mechanism of action of SR1001 as a RORa/y inverse agonist.

Suantitative Data S

Parameter Value Reference
Binding Affinity (Ki)

RORa 172 nM [1]

RORy 111 nM [1]

Effective Concentration

Inhibition of IL-17A promoter

o IC50=1puM [1]
activity in HEK293 cells
Inhibition of TH17
differentiation in murine 5 uM [1]
splenocytes
Inhibition of IL-17A expression
10 uM [1]

in EL4 cells

Experimental Protocols
Cell Viability Assay
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This protocol is designed to assess the cytotoxic effects of SR1001 on a given cell line. A
common method is the Resazurin reduction assay, which measures metabolic activity.

Materials:

e Cell line of interest (e.g., Jurkat, HEK293, or primary cells)
o Complete cell culture medium

e SR1001 (dissolved in DMSO)

» Resazurin sodium salt solution

o 96-well clear-bottom black plates

o Phosphate-buffered saline (PBS)

Procedure:

e Seed cells in a 96-well plate at a density of 1 x 10% to 5 x 10 cells per well in 100 pL of
complete medium.

 Incubate the plate at 37°C in a 5% COz2 incubator for 24 hours to allow for cell attachment
and recovery.

o Prepare serial dilutions of SR1001 in complete medium. A typical concentration range to test
is 0.1 uM to 50 pM. Include a vehicle control (DMSO) at the same final concentration as the
highest SR1001 concentration.

e Remove the medium from the wells and add 100 pL of the SR1001 dilutions or vehicle
control.

 Incubate for the desired treatment period (e.qg., 24, 48, or 72 hours).
e Add 10 pL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

e Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a
microplate reader.
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+ Calculate cell viability as a percentage of the vehicle-treated control.
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Caption: Workflow for the Resazurin-based cell viability assay.
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IL-17 Reporter Assay in HEK293 Cells

This protocol is used to quantify the effect of SR1001 on RORa- or RORy-mediated
transcription of an IL-17 promoter-driven luciferase reporter.

Materials:

HEK?293 cells

Complete culture medium (e.g., DMEM with 10% FBS)

Expression plasmids: pCMV-RORa or pPCMV-RORYy, and pGL4-IL17-luciferase
Transfection reagent (e.g., Lipofectamine 3000)

SR1001 (dissolved in DMSO)

Dual-luciferase reporter assay system

96-well white, clear-bottom plates

Procedure:

Seed HEK293 cells in a 96-well plate at a density of 2 x 10% cells per well.

The next day, co-transfect the cells with the ROR expression plasmid and the IL-17
luciferase reporter plasmid using a suitable transfection reagent according to the
manufacturer's instructions. A Renilla luciferase plasmid should be co-transfected for
normalization.

After 24 hours, replace the medium with fresh medium containing various concentrations of
SR1001 (e.g., 0.01 uM to 20 uM) or vehicle control (DMSO).

Incubate the cells for another 24 hours.

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase
reporter assay system and a luminometer.
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» Normalize the firefly luciferase activity to the Renilla luciferase activity and express the
results as a percentage of the vehicle-treated control.

In Vitro TH17 Differentiation Assay

This protocol details the procedure to assess the inhibitory effect of SR1001 on the
differentiation of naive CD4+ T cells into TH17 cells.

Materials:
e Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)

e RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,
and 100 pg/mL streptomycin

e TH17 polarizing cytokines: TGF-3 (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-y
antibody (10 pg/mL), and anti-IL-4 antibody (10 pg/mL)

e SR1001 (dissolved in DMSO)

» Cell stimulation cocktail (e.g., PMA and lonomycin)

» Brefeldin A

e Anti-CD4 and anti-IL-17A antibodies for flow cytometry

Procedure:

Isolate splenocytes from mice or PBMCs from human blood using standard procedures.

Culture the cells at a density of 1 x 10° cells/mL in complete RPMI-1640 medium.

Add the TH17 polarizing cytokines to the culture medium.

Treat the cells with SR1001 (e.g., 5 uM) or vehicle control (DMSO).

Incubate the cells for 3-5 days at 37°C in a 5% CO: incubator.
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» On the final day, restimulate the cells with a cell stimulation cocktail in the presence of
Brefeldin A for 4-6 hours.

» Harvest the cells and stain for surface CD4 and intracellular IL-17A using fluorescently
labeled antibodies.

e Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

Gene Expression Analysis by gPCR

This protocol is for quantifying changes in the expression of ROR target genes following
SR1001 treatment.

Materials:

e Cells treated with SR1001 or vehicle

* RNA extraction kit

o CcDNA synthesis kit

» SYBR Green or TagMan gPCR master mix

e Primers for target genes (e.g., IL17A, IL17F, IL21, IL22, RORA, RORC) and a housekeeping
gene (e.g., GAPDH, ACTB)

Procedure:

Treat cells (e.g., EL4 cells or differentiated TH17 cells) with SR1001 (e.g., 10 uM) or vehicle
for a specified time (e.g., 24 hours).[1]

Isolate total RNA from the cells using an RNA extraction Kit.

Synthesize cDNA from the extracted RNA using a cDNA synthesis Kkit.

Perform qPCR using SYBR Green or TagMan master mix with primers for the target and
housekeeping genes.
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» Analyze the gPCR data using the AACt method to determine the relative fold change in gene

expression in SR1001-treated cells compared to vehicle-treated cells.

Cell Treatment RNA Extraction cDNA Synthesis

gPCR

Data Analysis

Click to download full resolution via product page

Caption: Workflow for gene expression analysis using gPCR.

Protein Expression Analysis by Western Blot

This protocol is for detecting changes in the protein levels of RORa, RORYy, or their

downstream targets after SR1001 treatment.

Materials:

Cells treated with SR1001 or vehicle

» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

o Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies against RORa, RORYy, or other proteins of interest

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Treat cells with SR1001 or vehicle as described in the gPCR protocol.
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o Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Quantify the band intensities and normalize to a loading control (e.g., B-actin or GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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